molecular formula C11H12BrNO3S B3050283 Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- CAS No. 247922-29-8

Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-

Cat. No. B3050283
M. Wt: 318.19 g/mol
InChI Key: NOAIQLLBVFANQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06706886B2

Procedure details

At 60° C., a small amount of N-chlorosuccinimide is added to a solution of 50 g (171 mmol) of 3-bromo-2-methyl-6-methylsulfonylbenzaldoxime in 200 ml of dimethylformamide. Once the reaction has started, a total of 23.3 g (171 mmol) of N-chlorosuccinimide are metered in at 40-50° C. The reaction mixture is stirred for another 30 minutes, until conversion is complete according to HPLC. The reaction mixture is then poured onto ice-water and the solid is filtered off with suction, washed three times with water and twice with n-pentane. The hydroxamic acid chloride is used moist and without further purification for the next reaction. The solid is dissolved in 250 ml of dichloromethane, and ethylene is passed through the solution. With continued introduction of ethylene, 20.3 q (200 mmol) of triethylamine are added dropwise. The reaction mixture is stirred at room temperature for about 72 hours, with repeated introduction of more gaseous ethylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromo-2-methyl-6-methylsulfonylbenzaldoxime
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClN1C(=O)C[CH2:4][C:3]1=O.[Br:9][C:10]1[C:11]([CH3:23])=[C:12]([C:16]([S:19]([CH3:22])(=[O:21])=[O:20])=[CH:17][CH:18]=1)[CH:13]=[N:14][OH:15].C=C.C(N(CC)CC)C>CN(C)C=O>[Br:9][C:10]1[C:11]([CH3:23])=[C:12]([C:13]2[CH2:4][CH2:3][O:15][N:14]=2)[C:16]([S:19]([CH3:22])(=[O:21])=[O:20])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
3-bromo-2-methyl-6-methylsulfonylbenzaldoxime
Quantity
50 g
Type
reactant
Smiles
BrC=1C(=C(C=NO)C(=CC1)S(=O)(=O)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
23.3 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Four
Name
Quantity
200 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for another 30 minutes, until conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in at 40-50° C
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured onto ice-water
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
The hydroxamic acid chloride is used moist and without further purification for the next reaction
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in 250 ml of dichloromethane
ADDITION
Type
ADDITION
Details
are added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for about 72 hours
Duration
72 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C(=C(C(=CC1)S(=O)(=O)C)C1=NOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.